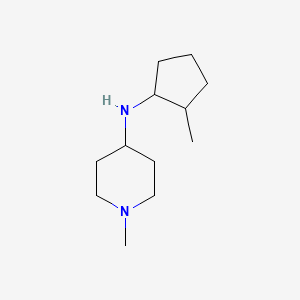

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine

Beschreibung

1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is a substituted piperidine derivative characterized by a methyl group at the piperidine nitrogen and a 2-methylcyclopentyl substituent on the amine at the 4-position. Piperidine derivatives are frequently explored for their pharmacokinetic properties, including lipophilicity and metabolic stability, which are influenced by substituent groups like the cyclopentyl moiety .

Eigenschaften

Molekularformel |

C12H24N2 |

|---|---|

Molekulargewicht |

196.33 g/mol |

IUPAC-Name |

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine |

InChI |

InChI=1S/C12H24N2/c1-10-4-3-5-12(10)13-11-6-8-14(2)9-7-11/h10-13H,3-9H2,1-2H3 |

InChI-Schlüssel |

QVGCNGZRXQPNFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC1NC2CCN(CC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the chlorination of amino alcohols using SOCl2, followed by cyclization . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .

Analyse Chemischer Reaktionen

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, often using reagents like alkyl halides or sulfonates

Wissenschaftliche Forschungsanwendungen

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.

Medicine: Due to its piperidine structure, it is investigated for potential therapeutic uses, including as an analgesic, antipsychotic, and anti-inflammatory agent

Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization

Wirkmechanismus

The mechanism of action of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated by the binding of the piperidine ring to specific receptor sites, altering their conformation and activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: Aromatic vs. Aliphatic Groups: The 2-methylphenyl analog () exhibits aromatic proton signals in NMR, whereas the 2-methylpentan-3-yl derivative () lacks aromaticity, likely enhancing lipophilicity. Heterocyclic Modifications: The thiophene-containing analog () introduces sulfur, which may influence electronic properties and metabolic stability compared to cyclopentyl or phenyl groups.

- Spectral Trends :

Data Tables

Table 1: Comparative Physicochemical Properties

Biologische Aktivität

1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is a piperidine derivative that has garnered interest in various biological and medicinal fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is characterized by its piperidine structure, which is known for its diverse biological activities. These include potential roles as analgesics, antipsychotics, and anti-inflammatory agents. The compound's interaction with neurotransmitter receptors positions it as a candidate for further pharmacological exploration.

The biological activity of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine primarily involves its binding to various neurotransmitter receptors. This interaction can modulate receptor activity and influence cellular signaling pathways. The piperidine ring's ability to alter receptor conformation is crucial for its pharmacological effects.

Antinociceptive Activity

Research has indicated that piperidine derivatives exhibit significant antinociceptive properties. In studies involving animal models, compounds similar to 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine demonstrated the ability to reduce pain responses, suggesting potential applications in pain management.

Antipsychotic Potential

The compound's structural similarity to known antipsychotics suggests it may also exhibit psychotropic effects. Preliminary studies have shown that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's receptor binding profiles. These studies revealed that 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine has a moderate affinity for serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior .

In Vivo Studies

In vivo experiments using rodent models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with both analgesic and anxiolytic effects. The observed behavioral changes were accompanied by biochemical markers indicative of reduced inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Reduced pain response in animal models | |

| Antipsychotic | Altered behavior in rodent models | |

| Anti-inflammatory | Decreased inflammatory markers |

Table 2: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Serotonin (5-HT) | Moderate | |

| Dopamine (D2) | Moderate | |

| Sigma Receptors | High |

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine was administered at varying doses. Results indicated a dose-dependent reduction in nociceptive responses, supporting its potential use as an analgesic agent.

Case Study 2: Psychotropic Effects

Another study examined the compound's effects on anxiety-like behaviors in mice subjected to stress tests. Mice treated with the compound showed significantly lower anxiety levels compared to controls, suggesting its promise as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.